Robenacoxib

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Analgesic and Anti-inflammatory Effects

Robenacoxib acts by inhibiting the cyclooxygenase (COX) enzyme, which plays a crucial role in the production of prostaglandins. Prostaglandins are involved in inflammation, pain perception, and fever. By inhibiting COX, Robenacoxib reduces prostaglandin synthesis, thereby alleviating pain and inflammation.

Studies have demonstrated the effectiveness of Robenacoxib in managing pain associated with various conditions in dogs and cats, including:

These studies evaluated the safety and efficacy of Robenacoxib through clinical observations, physical examinations, and blood analysis. The findings suggest that Robenacoxib is a well-tolerated and effective pain reliever in dogs and cats.

Safety and Tolerability

Research on Robenacoxib has also focused on its safety profile in animals. Studies have investigated the interchangeable use of different formulations (tablets and injections) and potential side effects.

- A study published in BMC Veterinary Research assessed the safety of switching between oral tablets and injectable Robenacoxib in dogs. The results showed no significant differences in safety between the two formulations, indicating their interchangeability.

- Another study investigated the safety of Robenacoxib in cats at various doses. The findings suggested good tolerability, with minimal side effects observed primarily at injection sites.

Robenacoxib is a synthetic derivative of the coxib class of NSAIDs. Unlike traditional NSAIDs, it selectively inhibits cyclooxygenase-2 (COX-2), an enzyme responsible for pain and inflammation pathways, while minimizing effects on COX-1, which plays a protective role in the stomach and kidneys [, ]. This selectivity offers a potential safety advantage compared to broad-spectrum NSAIDs [].

Molecular Structure Analysis

Robenacoxib possesses a complex heterocyclic structure containing a central core of fused rings with various functional groups attached (e.g., carbonyl, sulfonamide) []. Key features include the presence of a 4-substituted pyrazole ring, which is believed to be crucial for COX-2 inhibition. The overall structure contributes to its specific interaction with the COX-2 enzyme's active site [].

Chemical Reactions Analysis

The breakdown of Robenacoxib in the body likely involves metabolic processes like oxidation and conjugation, ultimately leading to the formation of inactive metabolites excreted through urine and feces []. However, detailed metabolic pathways require further investigation.

Physical And Chemical Properties Analysis

- Melting point: 202-204°C []

- Boiling point: Not applicable (decomposes before boiling)

- Solubility: Poorly soluble in water, but soluble in organic solvents like ethanol and acetonitrile []

- pKa: 10.5 [] (pKa refers to the acid dissociation constant, indicating its weakly acidic nature)

- Stability: Relatively stable under normal storage conditions []

Robenacoxib's mechanism of action revolves around its selective inhibition of COX-2. COX enzymes are responsible for converting arachidonic acid into prostaglandins, which play a role in inflammation, pain, and fever. By inhibiting COX-2, Robenacoxib reduces the production of pro-inflammatory prostaglandins, thereby alleviating pain and inflammation in animals [].

Robenacoxib is generally well-tolerated in dogs and cats at recommended doses []. However, potential side effects like vomiting, diarrhea, and gastrointestinal ulcers can occur, particularly with long-term use. As with any medication, consulting a veterinarian before administering Robenacoxib to pets is crucial.

Robenacoxib's mechanism of action involves the selective inhibition of COX-2, leading to decreased production of prostaglandins that mediate pain and inflammation. In vitro studies show that robenacoxib exhibits approximately 500-fold selectivity for COX-2 over COX-1 in cats and about 140-fold selectivity in dogs . The compound is rapidly metabolized in the liver, with its primary elimination route being biliary excretion .

Robenacoxib demonstrates significant analgesic, anti-inflammatory, and anti-pyretic properties. Its effects are observed within 0.5 hours post-administration, making it suitable for acute pain management. Clinical studies indicate that robenacoxib effectively reduces postoperative pain and inflammation in feline and canine patients . The drug's pharmacokinetics reveal a high degree of plasma protein binding (>99%) and a relatively small volume of distribution, indicating its concentration at sites of inflammation .

The synthesis of robenacoxib involves multi-step organic reactions, starting from simpler aromatic compounds. The precise synthetic pathway is proprietary, but it generally includes the formation of key intermediates through reactions such as amination and acylation. The final product is purified to achieve the desired pharmacological properties .

Robenacoxib is primarily used for:

- Postoperative pain relief: Effective in managing pain following surgical procedures in cats and dogs.

- Chronic inflammatory conditions: Utilized for conditions like osteoarthritis where long-term management of pain and inflammation is required .

- Veterinary formulations: Available in both injectable and oral tablet forms, allowing flexibility in administration based on clinical needs .

Robenacoxib has been studied for potential interactions with other medications. Notable interactions include:

- Increased risk of bleeding when combined with anticoagulants like abciximab.

- Altered efficacy when co-administered with antihypertensive drugs such as acebutolol, potentially reducing their effectiveness .

- Caution is advised when combining robenacoxib with other NSAIDs or corticosteroids due to the risk of gastrointestinal or renal complications .

Robenacoxib shares similarities with other NSAIDs from the coxib class, particularly regarding their selective inhibition of COX-2. Here are some comparable compounds:

| Compound Name | Selectivity for COX-2 | Common Uses | Unique Features |

|---|---|---|---|

| Celecoxib | High | Human arthritis, pain relief | Approved for human use; widely studied |

| Rofecoxib | High | Human arthritis (withdrawn) | Formerly popular but withdrawn due to safety concerns |

| Deracoxib | Moderate | Canine osteoarthritis | Approved specifically for veterinary use |

| Firocoxib | Moderate | Canine osteoarthritis | Long half-life; used in equine medicine |

Robenacoxib's uniqueness lies in its rapid onset of action and its specific application in veterinary medicine, distinguishing it from its human counterparts which may have broader applications but also different safety profiles.

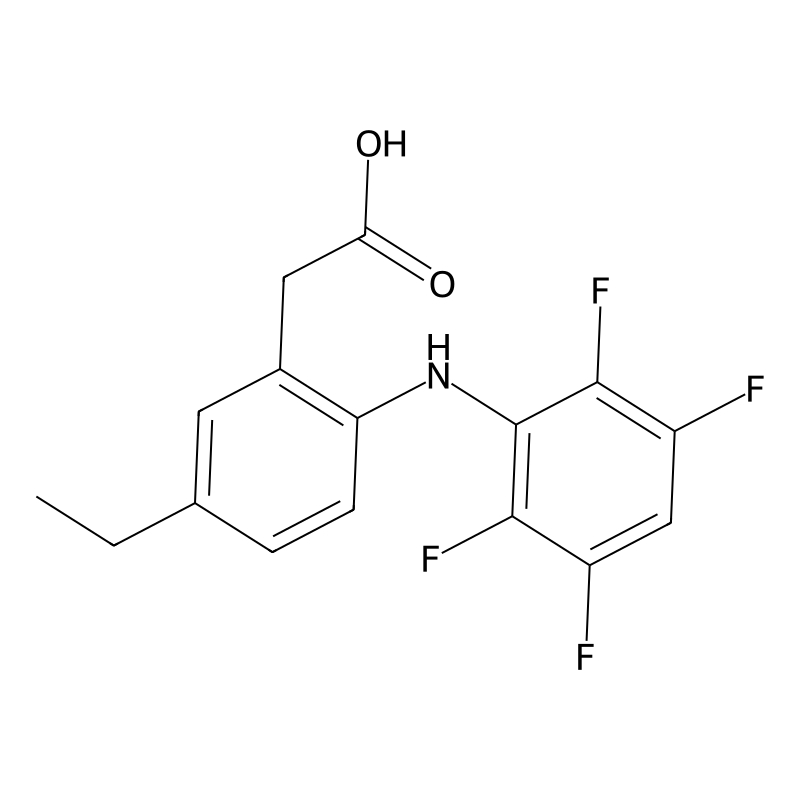

Robenacoxib exhibits a distinctive molecular architecture characterized by two aromatic ring systems connected through an amino linkage [1] [2] [3]. The compound's molecular formula is C₁₆H₁₃F₄NO₂ with a molecular weight of 327.28 grams per mole [1] [2] [4]. The International Union of Pure and Applied Chemistry name is 2-{5-ethyl-2-[(2,3,5,6-tetrafluorophenyl)amino]phenyl}acetic acid [1] [2] [5].

The core structural framework consists of a tetrafluorophenyl ring containing four fluorine atoms positioned at the 2, 3, 5, and 6 positions [1] [6] [7]. This heavily fluorinated aromatic system is connected via a secondary amino linkage to an ethyl-substituted benzene ring [1] [5] [7]. The ethyl substituent is located at the para position (position 5) relative to the amino nitrogen [1] [5].

A critical functional component is the acetic acid side chain (-CH₂COOH) attached directly to the ethylbenzene ring system [1] [2] [5]. This carboxylic acid group confers acidic properties to the molecule, with a predicted pKa value of 4.16 ± 0.10 [4] and an experimental pKa of 4.7 [8]. The presence of this carboxyl group distinguishes robenacoxib from many other selective cyclooxygenase-2 inhibitors, which typically contain sulfonamide or sulfone moieties [6] [7].

The amino linkage serves as the bridge connecting the two aromatic systems and represents a key pharmacophoric element [1] [6]. This secondary amine nitrogen atom provides hydrogen bonding capability and contributes to the molecule's overall conformational flexibility [1] [6].

Bond Characteristics and Angles

The molecular geometry of robenacoxib is characterized by non-coplanar aromatic ring systems due to the amino bridge connecting them [1] [6]. The tetrafluorophenyl ring and the ethylbenzene ring adopt a twisted configuration relative to each other, which is energetically favorable and reduces steric interactions between the bulky fluorine substituents and the ethyl group [6] [7].

The carbon-fluorine bonds in the tetrafluorophenyl ring are highly polarized, with C-F bond lengths typically ranging from 1.35 to 1.38 Angstroms [9] [10]. These bonds exhibit significant ionic character due to the high electronegativity of fluorine (4.0 on the Pauling scale), creating localized dipole moments that influence the molecule's electronic distribution [9] [10] [11].

The amino nitrogen adopts an approximately tetrahedral geometry when considering its lone pair of electrons [6]. The C-N-C bond angle at the amino nitrogen is expected to be less than the ideal tetrahedral angle (109.5°) due to the presence of the lone pair, typically ranging from 110° to 115° [6] [12].

The carboxylic acid group exists predominantly in the protonated form at physiological pH, given the compound's pKa of 4.7 [8]. The C-C-O bond angles in the carboxyl group are approximately 120°, consistent with sp² hybridization of the carbonyl carbon [4].

Conformational Analysis

Robenacoxib demonstrates conformational flexibility primarily around the amino linkage connecting the two aromatic systems [13] [6]. The dihedral angle between the two aromatic planes can vary significantly, allowing the molecule to adopt multiple low-energy conformations [13] [6].

Computational studies suggest that the tetrafluorophenyl ring can rotate relative to the ethylbenzene system, with energy barriers typically ranging from 5 to 15 kcal/mol depending on the specific dihedral angle [13] [14]. This rotational freedom is important for the molecule's ability to fit into the cyclooxygenase-2 binding site [13] [6].

The preferred conformations in solution are those that minimize steric clashes between the fluorine atoms and the ethyl substituent while maintaining favorable electronic interactions [9] [10] [13]. Molecular dynamics simulations indicate that the molecule adopts an extended conformation in aqueous solution, with the two aromatic rings positioned to avoid unfavorable electrostatic interactions [13] [14].

The acetic acid side chain also exhibits conformational mobility, with rotation around the C-C bond connecting it to the benzene ring [13]. This flexibility allows the carboxyl group to orient optimally for hydrogen bonding interactions with target proteins [13] [6].

Structural Comparison with Diclofenac and Other Cyclooxygenase Inhibitors

Robenacoxib shares structural similarities with diclofenac, particularly in the presence of a substituted aniline framework and an acetic acid side chain [6] [7] [15]. However, significant differences distinguish these compounds and account for their different selectivity profiles.

Diclofenac contains a dichloroaniline group (2,6-dichloroaniline) rather than the tetrafluorophenyl system found in robenacoxib [6] [7] [15]. The two chlorine atoms in diclofenac are positioned at the 2 and 6 positions, creating a different electronic environment compared to the four fluorine atoms in robenacoxib [6] [7]. This difference in halogen substitution pattern significantly affects the compounds' binding affinity and selectivity for cyclooxygenase isoforms [6] [7] [12].

Compared to celecoxib, robenacoxib lacks the characteristic trifluoromethyl-pyrazole ring system and sulfonamide group that define the classical coxib structure [6] [16] [17]. Instead, robenacoxib retains the carboxylic acid functionality, making it chemically more similar to traditional nonsteroidal anti-inflammatory drugs while maintaining high cyclooxygenase-2 selectivity [6] [7].

Rofecoxib differs substantially from robenacoxib in containing a methyl sulfone moiety and a furan ring system [16] [17] [18]. The crystallographic studies of rofecoxib bound to cyclooxygenase-2 reveal that the methyl sulfone group occupies the enzyme's selectivity pocket [16] [17], whereas robenacoxib likely utilizes different binding interactions due to its distinct chemical architecture [6] [7].

Meloxicam possesses a thiazole ring and sulfonamide group, representing yet another structural approach to cyclooxygenase-2 selectivity [19] [12]. The selectivity ratios demonstrate that robenacoxib (32:1 in cats, 129:1 in dogs) exhibits superior cyclooxygenase-2 selectivity compared to meloxicam (2.7:1) and diclofenac (3.9:1) [6] [12] [15].

Electronic Distribution and Properties

The tetrafluorophenyl ring significantly influences robenacoxib's electronic properties through the strong electron-withdrawing effects of the fluorine substituents [9] [10] [11]. These four fluorine atoms create a highly electron-deficient aromatic system that affects the molecule's electrostatic potential surface and polarizability [9] [10].

Fluorine substitution lowers the highest occupied molecular orbital energy levels and affects the lowest unoccupied molecular orbital energies [9] [10] [11]. This electronic perturbation influences the compound's reactivity and binding interactions with target proteins [9] [10] [19]. The electron-withdrawing nature of fluorine also affects the basicity of the amino nitrogen, making it less nucleophilic compared to non-fluorinated analogs [9] [10].

The molecular electrostatic potential surface reveals distinct regions of positive and negative charge distribution [9] [19]. The tetrafluorophenyl region exhibits a positive electrostatic potential due to the fluorine substituents, while the carboxylate group (at physiological pH) provides a localized negative charge [9] [19]. This charge distribution pattern is crucial for specific interactions with amino acid residues in the cyclooxygenase-2 binding site [19] [6].

Dipole moment calculations indicate that robenacoxib possesses a significant molecular dipole due to the asymmetric distribution of fluorine atoms and the presence of the carboxylic acid group [9] [10]. This dipolar character contributes to the compound's solubility properties and protein binding interactions [9] [19].

The polarizability of robenacoxib is influenced by the aromatic π-electron systems and the presence of fluorine atoms [9] [10]. The extended π-conjugation in the aromatic rings provides delocalized electron density that can participate in π-π stacking interactions with aromatic amino acid residues in proteins [9] [19].

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H361 (50%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];

H412 (100%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

ATC Code

Pictograms

Irritant;Health Hazard

Other CAS

Wikipedia

Sodium_metatungstate

Use Classification

Animal Drugs -> FDA Approved Animal Drug Products (Green Book) -> Active Ingredients

Dates

2: Szweda M, Szarek J, Dublan K, Męcik-Kronenberg T, Kiełbowicz Z, Bigoszewski M. Effect of mucoprotective plant-derived therapies on damage to colonic mucosa caused by carprofen and robenacoxib administered to healthy dogs for 21 days. Vet Q. 2014;34(4):185-93. doi: 10.1080/01652176.2014.968939. Epub 2014 Oct 20. PubMed PMID: 25330194.

3: King JN, Hotz R, Reagan EL, Roth DR, Seewald W, Lees P. Safety of oral robenacoxib in the cat. J Vet Pharmacol Ther. 2012 Jun;35(3):290-300. doi: 10.1111/j.1365-2885.2011.01320.x. Epub 2011 Jul 8. PubMed PMID: 21736587.

4: Szweda M, Szarek J, Lew M, Szarek-Bęska A, Gulda D. Can liquorice extract and herbal solution prevent colonic mucosa damage caused by robenacoxib in dogs? Pol J Vet Sci. 2015;18(4):793-8. doi: 10.1515/pjvs-2015-0103. PubMed PMID: 26812822.

5: Pelligand L, King JN, Hormazabal V, Toutain PL, Elliott J, Lees P. Differential pharmacokinetics and pharmacokinetic/pharmacodynamic modelling of robenacoxib and ketoprofen in a feline model of inflammation. J Vet Pharmacol Ther. 2014 Aug;37(4):354-66. doi: 10.1111/jvp.12107. Epub 2014 Mar 15. PubMed PMID: 24628410.

6: Tamura J, Itami T, Ishizuka T, Fukui S, Ooyama N, Miyoshi K, Sano T, Yamashita K. Sparing effect of robenacoxib on the minimum alveolar concentration for blunting adrenergic response (MAC-BAR) of sevoflurane in dogs. J Vet Med Sci. 2014 Jan;76(1):113-7. Epub 2013 Sep 4. PubMed PMID: 24004933; PubMed Central PMCID: PMC3979944.

7: Gruet P, Seewald W, King JN. Robenacoxib versus meloxicam for the management of pain and inflammation associated with soft tissue surgery in dogs: a randomized, non-inferiority clinical trial. BMC Vet Res. 2013 May 2;9:92. doi: 10.1186/1746-6148-9-92. PubMed PMID: 23638669; PubMed Central PMCID: PMC3655053.

8: King JN, Jung M, Maurer MP, Schmid VB, Seewald W, Lees P. Effects of route of administration and feeding schedule on pharmacokinetics of robenacoxib in cats. Am J Vet Res. 2013 Mar;74(3):465-72. doi: 10.2460/ajvr.74.3.465. PubMed PMID: 23438125.

9: King JN, Panteri A, Graille M, Seewald W, Friton G, Desevaux C. Effect of benazepril, robenacoxib and their combination on glomerular filtration rate in cats. BMC Vet Res. 2016 Jun 23;12(1):124. doi: 10.1186/s12917-016-0734-4. PubMed PMID: 27338786; PubMed Central PMCID: PMC4917992.

10: Pelligand L, King JN, Toutain PL, Elliott J, Lees P. Pharmacokinetic/pharmacodynamic modelling of robenacoxib in a feline tissue cage model of inflammation. J Vet Pharmacol Ther. 2012 Feb;35(1):19-32. doi: 10.1111/j.1365-2885.2011.01288.x. Epub 2011 Jul 18. PubMed PMID: 21767277.

11: Reymond N, Speranza C, Gruet P, Seewald W, King JN. Robenacoxib vs. carprofen for the treatment of canine osteoarthritis; a randomized, noninferiority clinical trial. J Vet Pharmacol Ther. 2012 Apr;35(2):175-83. doi: 10.1111/j.1365-2885.2011.01297.x. Epub 2011 Apr 12. PubMed PMID: 21480932.

12: Staffieri F, Centonze P, Gigante G, De Pietro L, Crovace A. Comparison of the analgesic effects of robenacoxib, buprenorphine and their combination in cats after ovariohysterectomy. Vet J. 2013 Aug;197(2):363-7. doi: 10.1016/j.tvjl.2013.01.018. Epub 2013 Feb 21. PubMed PMID: 23434263.

13: Edamura K, King JN, Seewald W, Sakakibara N, Okumura M. Comparison of oral robenacoxib and carprofen for the treatment of osteoarthritis in dogs: a randomized clinical trial. J Vet Med Sci. 2012 Sep;74(9):1121-31. Epub 2012 May 17. PubMed PMID: 22673598.

14: King S, Roberts ES, King JN. Evaluation of injectable robenacoxib for the treatment of post-operative pain in cats: results of a randomized, masked, placebo-controlled clinical trial. BMC Vet Res. 2016 Sep 29;12(1):215. PubMed PMID: 27686251; PubMed Central PMCID: PMC5041542.

15: Kamata M, King JN, Seewald W, Sakakibara N, Yamashita K, Nishimura R. Comparison of injectable robenacoxib versus meloxicam for peri-operative use in cats: results of a randomised clinical trial. Vet J. 2012 Jul;193(1):114-8. doi: 10.1016/j.tvjl.2011.11.026. Epub 2012 Jan 9. PubMed PMID: 22227226.

16: Bennett D, Eckersall PD, Waterston M, Marchetti V, Rota A, McCulloch E, Sbrana S. The effect of robenacoxib on the concentration of C-reactive protein in synovial fluid from dogs with osteoarthritis. BMC Vet Res. 2013 Mar 1;9:42. doi: 10.1186/1746-6148-9-42. PubMed PMID: 23452411; PubMed Central PMCID: PMC3610148.

17: Sano T, King JN, Seewald W, Sakakibara N, Okumura M. Comparison of oral robenacoxib and ketoprofen for the treatment of acute pain and inflammation associated with musculoskeletal disorders in cats: a randomised clinical trial. Vet J. 2012 Aug;193(2):397-403. doi: 10.1016/j.tvjl.2012.02.008. Epub 2012 Mar 18. PubMed PMID: 22430026.

18: Gruet P, Seewald W, King JN. Evaluation of subcutaneous and oral administration of robenacoxib and meloxicam for the treatment of acute pain and inflammation associated with orthopedic surgery in dogs. Am J Vet Res. 2011 Feb;72(2):184-93. doi: 10.2460/ajvr.72.2.184. PubMed PMID: 21281192.

19: Fink M, Letellier I, Peyrou M, Mochel JP, Jung M, King JN, Gruet P, Giraudel JM. Population pharmacokinetic analysis of blood concentrations of robenacoxib in dogs with osteoarthritis. Res Vet Sci. 2013 Oct;95(2):580-7. doi: 10.1016/j.rvsc.2013.04.021. Epub 2013 May 31. PubMed PMID: 23726662.

20: King JN, Arnaud JP, Goldenthal EI, Gruet P, Jung M, Seewald W, Lees P. Robenacoxib in the dog: target species safety in relation to extent and duration of inhibition of COX-1 and COX-2. J Vet Pharmacol Ther. 2011 Jun;34(3):298-311. doi: 10.1111/j.1365-2885.2010.01209.x. PubMed PMID: 21492194.